3-Amino-5-hydroxybenzoic acid hydrochloride (3-AHBA HCl) is a small molecule with the chemical formula C₁₂H₁₁ClN₂O₅. It can be synthesized through various methods, including the diazotization of m-aminophenol followed by coupling with salicylic acid []. The characterization of the synthesized 3-AHBA HCl is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Research suggests that 3-AHBA HCl possesses various properties that could be beneficial in different scientific fields, including:
Studies have shown that 3-AHBA HCl exhibits antimicrobial activity against various bacteria and fungi []. This makes it a potential candidate for the development of novel antimicrobial agents.
3-AHBA HCl has been investigated for its potential applications in the development of new drugs and therapeutic agents. For example, research suggests that it might have anti-inflammatory and analgesic properties []. However, further studies are needed to fully understand its potential therapeutic effects.
3-AHBA HCl has been explored for its potential use in the development of new materials with specific functionalities. For instance, studies have shown that it can be used as a precursor for the synthesis of metal-organic frameworks (MOFs) []. These MOFs possess interesting properties like high porosity and tunable surface area, making them potentially useful for various applications, including gas storage and separation.
3-Amino-5-hydroxybenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.60 g/mol. It is derived from 3-amino-5-hydroxybenzoic acid, which is a monohydroxybenzoic acid featuring an amino group at the para position relative to the hydroxyl group on the benzene ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in biochemical and pharmaceutical research .
As AHBA-HCl is a precursor to antitumor antibiotics, its mechanism of action is not directly relevant. However, the mechanism of action of the antibiotics it helps produce is well understood. These antibiotics target the ribosome, a cellular structure responsible for protein synthesis, and inhibit protein production in cancer cells [].
Information on the specific safety hazards of AHBA-HCl is limited. However, as a derivative of an aromatic amine, it is advisable to handle it with caution. Aromatic amines can have some carcinogenic potential []. It is recommended to consult safety data sheets (SDS) for specific handling procedures.
Research on AHBA-HCl is limited compared to AHBA itself. Further studies could explore:
3-Amino-5-hydroxybenzoic acid hydrochloride exhibits various biological activities:
Several methods have been developed for synthesizing 3-amino-5-hydroxybenzoic acid hydrochloride:
The compound has several applications across various fields:
Studies on the interactions of 3-amino-5-hydroxybenzoic acid hydrochloride include:
Several compounds share structural similarities with 3-amino-5-hydroxybenzoic acid hydrochloride. Here are some notable comparisons:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Amino-2-hydroxybenzoic acid | Amino and hydroxyl groups on benzene | Known for its use as an anti-inflammatory agent |
2-Amino-5-hydroxybenzoic acid | Amino group at ortho position | Exhibits different solubility properties compared to 3-amino variant |
Salicylic Acid | Hydroxyl and carboxylic functional groups | Widely used as an analgesic and anti-inflammatory drug |
The uniqueness of 3-amino-5-hydroxybenzoic acid hydrochloride lies in its specific positioning of functional groups, which contributes to its distinct biological activities and potential applications in pharmaceutical research .
Irritant